molecular formula C21H32N2O5 B4971973 1-Cycloheptyl-4-[(3-methoxyphenyl)methyl]piperazine;oxalic acid

1-Cycloheptyl-4-[(3-methoxyphenyl)methyl]piperazine;oxalic acid

Cat. No.: B4971973
M. Wt: 392.5 g/mol
InChI Key: XCHGJABSEZRKLN-UHFFFAOYSA-N
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Description

1-Cycloheptyl-4-[(3-methoxyphenyl)methyl]piperazine; oxalic acid is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound is characterized by the presence of a cycloheptyl group attached to a piperazine ring, which is further substituted with a 3-methoxyphenylmethyl group. The addition of oxalic acid forms a salt, enhancing its stability and solubility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Cycloheptyl-4-[(3-methoxyphenyl)methyl]piperazine typically involves the following steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through a cyclization reaction involving ethylenediamine and a suitable dihalide.

    Substitution with Cycloheptyl Group: The cycloheptyl group is introduced via a nucleophilic substitution reaction using a cycloheptyl halide.

    Attachment of 3-Methoxyphenylmethyl Group: This step involves the reaction of the piperazine derivative with 3-methoxybenzyl chloride under basic conditions.

    Formation of the Oxalate Salt: The final step involves the reaction of the synthesized compound with oxalic acid to form the oxalate salt.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-Cycloheptyl-4-[(3-methoxyphenyl)methyl]piperazine undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The piperazine ring can undergo reduction to form a more saturated derivative.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Nitration using a mixture of nitric acid and sulfuric acid.

Major Products

    Oxidation: Formation of 3-hydroxyphenylmethyl derivative.

    Reduction: Formation of a fully saturated piperazine derivative.

    Substitution: Formation of nitro or halogenated derivatives on the aromatic ring.

Scientific Research Applications

1-Cycloheptyl-4-[(3-methoxyphenyl)methyl]piperazine; oxalic acid has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological receptors.

    Medicine: Investigated for its potential therapeutic effects, particularly in the field of neuropharmacology.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-Cycloheptyl-4-[(3-methoxyphenyl)methyl]piperazine involves its interaction with specific molecular targets, such as neurotransmitter receptors in the brain. The compound may act as an agonist or antagonist, modulating the activity of these receptors and influencing various physiological processes.

Comparison with Similar Compounds

Similar Compounds

  • 1-Cycloheptyl-4-(3-methoxybenzyl)piperazine oxalate
  • 1-Cycloheptyl-4-(3-ethoxy-4-methoxybenzyl)piperazine oxalate

Uniqueness

1-Cycloheptyl-4-[(3-methoxyphenyl)methyl]piperazine; oxalic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

IUPAC Name

1-cycloheptyl-4-[(3-methoxyphenyl)methyl]piperazine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H30N2O.C2H2O4/c1-22-19-10-6-7-17(15-19)16-20-11-13-21(14-12-20)18-8-4-2-3-5-9-18;3-1(4)2(5)6/h6-7,10,15,18H,2-5,8-9,11-14,16H2,1H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCHGJABSEZRKLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CN2CCN(CC2)C3CCCCCC3.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H32N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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